

7-Deacetoxytaxinine J: A Technical Overview of its Discovery and Natural Sources

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Compound of Interest

Compound Name: 7-Deacetoxytaxinine J

Cat. No.: B15594634

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid. Taxanes are a class of complex organic compounds that have garnered significant interest in the scientific community, primarily due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). This document provides a comprehensive technical guide on the discovery and natural sources of **7-Deacetoxytaxinine J**, alongside related compounds, to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. Due to the limited specific data available for **7-Deacetoxytaxinine J**, this guide also incorporates detailed information on the closely related and more extensively studied compound, 2-Deacetoxytaxinine J, which may serve as a valuable comparative analog.

Discovery and Natural Source

Initial research indicates that **7-Deacetoxytaxinine J** has been isolated from the branches and leaves of the Chinese Yew, *Taxus chinensis*[1][2]. This discovery is significant as the *Taxus* genus is a well-established source of a diverse array of taxoids, many of which exhibit promising biological activities[3][4][5][6][7].

In a parallel discovery, the closely related compound, 2-Deacetoxytaxinine J, was isolated from the bark of the Himalayan Yew, *Taxus baccata* L. spp. *wallichiana*[3][8]. This finding was

detailed in a 2009 study published in the European Journal of Medicinal Chemistry by Reddy et al., where a significant yield of 0.1% was reported[3].

Table 1: Discovery and Natural Source of 7-Deacetoxytaxinine J and 2-Deacetoxytaxinine J

Compound	Natural Source	Plant Part(s)	Reported Yield	Key Publication
7-Deacetoxytaxinine J	Taxus chinensis	Branches and Leaves	Not specified in available literature	[1][2]
2-Deacetoxytaxinine J	Taxus baccata L. spp. wallichiana	Bark	0.1%	Reddy et al., 2009, Eur J Med Chem.[3]

Physicochemical Properties

The fundamental physicochemical properties of these compounds are essential for their characterization and further development.

Table 2: Physicochemical Data for 7-Deacetoxytaxinine J and 2-Deacetoxytaxinine J

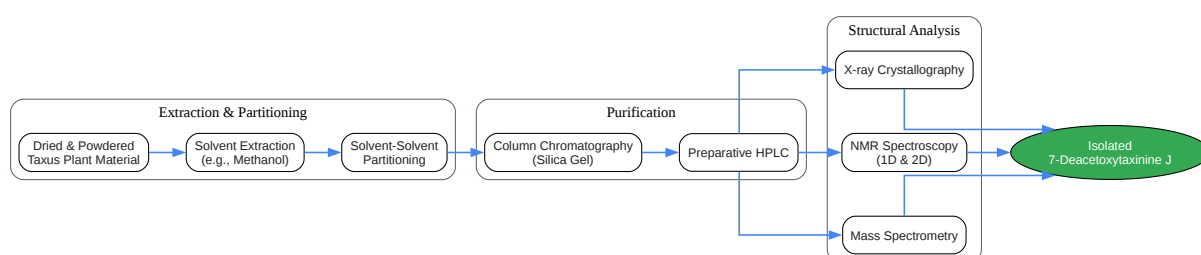
Property	7-Deacetoxytaxinine J	2-Deacetoxytaxinine J
CAS Number	18457-45-9[9]	119347-14-7
Molecular Formula	C37H46O10[9]	C37H46O10
Molecular Weight	650.77 g/mol [9]	650.77 g/mol
Spectroscopic Data	X-ray crystallographic analysis has been performed[10]. Detailed NMR and MS data require access to the full publication.	Detailed 1H NMR, 13C NMR, and Mass Spectrometry data are available in the full publication by Reddy et al. (2009).

Experimental Protocols

The isolation and characterization of taxoids from *Taxus* species involve a multi-step process. While the specific details for **7-Deacetoxytaxinine J** are not readily available, a general workflow can be outlined based on standard methodologies for taxoid extraction and purification. The protocol for 2-Deacetoxytaxinine J, as described by Reddy et al. (2009), would follow a similar comprehensive procedure.

General Isolation and Purification Workflow for Taxoids

- **Extraction:** The dried and powdered plant material (bark, leaves, or branches) is typically extracted with a polar solvent such as methanol or ethanol at room temperature.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
- **Chromatographic Separation:** The resulting fractions are further purified using a combination of chromatographic techniques. This often includes:
 - **Column Chromatography:** Using silica gel or other stationary phases to perform initial separation.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** For the final purification of the target compound.
- **Structure Elucidation:** The structure of the isolated compound is determined using a suite of spectroscopic methods, including:
 - **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D):** To elucidate the detailed chemical structure and stereochemistry.
 - **X-ray Crystallography:** To confirm the three-dimensional structure.



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Figure 1. Generalized workflow for the isolation and characterization of taxoids.

Biological Activity

While specific biological activity data for **7-Deacetoxytaxinine J** is limited in the currently accessible literature, the related compound, 2-Deacetoxytaxinine J, has demonstrated significant in vitro and in vivo anticancer activity[3][8].

Anticancer Activity of 2-Deacetoxytaxinine J

The study by Reddy et al. (2009) investigated the cytotoxic effects of 2-Deacetoxytaxinine J against human breast cancer cell lines.

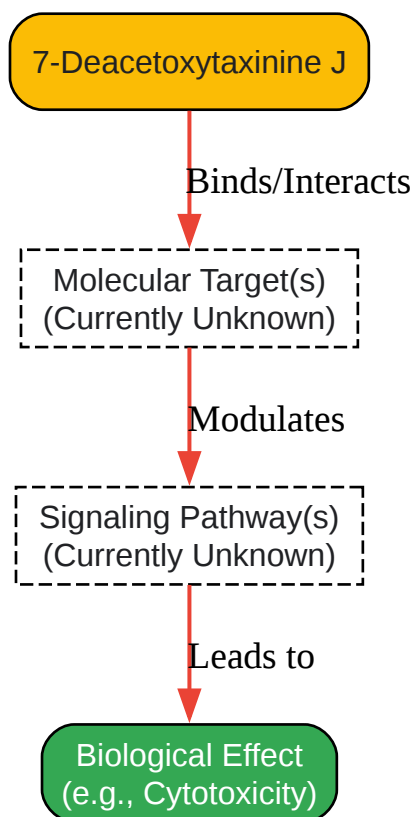
- In Vitro Activity: 2-Deacetoxytaxinine J exhibited significant activity against both MCF-7 and MDA-MB-231 breast cancer cell lines[3][8].
- In Vivo Activity: The compound was also tested in a DMBA-induced mammary tumor model in rats and showed promising results[8].

Table 3: Reported Biological Activity of 2-Deacetoxytaxinine J

Assay Type	Cell Line / Model	Key Findings	Reference
In Vitro Cytotoxicity	MCF-7 (Human Breast Adenocarcinoma)	Significant activity observed. Specific IC50 values require access to the full publication.	Reddy et al., 2009[3]
In Vitro Cytotoxicity	MDA-MB-231 (Human Breast Adenocarcinoma)	Significant activity observed. Specific IC50 values require access to the full publication.	Reddy et al., 2009[3]
In Vivo Anticancer	DMBA-induced mammary tumors in rats	Showed significant regression of tumors.	[8]

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by **7-Deacetoxytaxinine J** or 2-Deacetoxytaxinine J. Further research is required to elucidate their mechanisms of action at the molecular level. Given their structural similarity to other taxanes, it is plausible that they may interact with microtubule dynamics, a hallmark of this class of compounds. However, this remains to be experimentally verified.



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References

- 1. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 2. $\frac{1}{2}\alpha_1 + \frac{1}{2}\alpha_2$ [jcpu.cpu.edu.cn]
- 3. Taxinine J | CAS:18457-46-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Taxinine M | CAS:135730-55-1 | Manufacturer ChemFaces [chemfaces.com]
- 10. 检索结果-维普期刊 中文期刊服务平台 [218.28.6.71:81]
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